molecular formula C12H16O2 B7938843 1-(4-Ethoxyphenyl)but-3-en-1-ol

1-(4-Ethoxyphenyl)but-3-en-1-ol

Cat. No.: B7938843
M. Wt: 192.25 g/mol
InChI Key: PYWJPXGNOHPSNO-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)but-3-en-1-ol is an organic compound with the molecular formula C12H16O2 It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a butenol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethoxyphenyl)but-3-en-1-ol can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often employing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)but-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the butenol chain can be reduced to form a saturated alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed:

    Oxidation: Formation of 1-(4-Ethoxyphenyl)but-3-en-1-one.

    Reduction: Formation of 1-(4-Ethoxyphenyl)butan-1-ol.

    Substitution: Formation of various substituted phenylbutenols depending on the substituent introduced.

Comparison with Similar Compounds

1-(4-Ethoxyphenyl)but-3-en-1-ol can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)but-3-en-1-ol: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(4-Hydroxyphenyl)but-3-en-1-ol: Contains a hydroxyl group instead of an ethoxy group.

    1-(4-Chlorophenyl)but-3-en-1-ol: Features a chlorine atom in place of the ethoxy group.

Uniqueness: The presence of the ethoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and altered reactivity compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

1-(4-ethoxyphenyl)but-3-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-5-12(13)10-6-8-11(9-7-10)14-4-2/h3,6-9,12-13H,1,4-5H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWJPXGNOHPSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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